molecular formula C17H20F2N4OS B15121957 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine

Katalognummer: B15121957
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: FYJJREZNKWQLJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is a complex organic compound that features a piperidine ring substituted with a difluoromethyl group and a thieno[3,2-d]pyrimidinyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The difluoromethyl group can be substituted under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various alkylated or arylated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a potential drug candidate for targeting specific biological pathways.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex chemical entities.

Wirkmechanismus

The mechanism of action of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the thieno[3,2-d]pyrimidinyl moiety play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is unique due to its combination of a difluoromethyl-substituted piperidine ring and a thieno[3,2-d]pyrimidinyl moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Eigenschaften

Molekularformel

C17H20F2N4OS

Molekulargewicht

366.4 g/mol

IUPAC-Name

(4,4-difluoropiperidin-1-yl)-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanone

InChI

InChI=1S/C17H20F2N4OS/c18-17(19)4-8-23(9-5-17)16(24)12-1-6-22(7-2-12)15-14-13(3-10-25-14)20-11-21-15/h3,10-12H,1-2,4-9H2

InChI-Schlüssel

FYJJREZNKWQLJB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=NC4=C3SC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.